An In-Depth Technical Guide to 2-(Allylthio)-2-thiazoline: Chemical Properties, Structure, and Therapeutic Potential
An In-Depth Technical Guide to 2-(Allylthio)-2-thiazoline: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Allylthio)-2-thiazoline, a heterocyclic compound featuring a reactive thiazoline core and an allyl sulfide moiety, represents a molecule of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores the compound's potential pharmacological applications by drawing upon the well-documented biological activities of structurally related thiazoline and allyl sulfide compounds, including their roles as antimicrobial and anticancer agents. Detailed methodologies for its synthesis and characterization are presented to equip researchers with the foundational knowledge required for its exploration in therapeutic contexts.
Introduction: The Thiazoline Scaffold in Drug Discovery
The thiazoline ring system is a prominent structural motif found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] Its presence is critical in molecules with demonstrated anti-HIV, anticancer, antibiotic, and anti-inflammatory properties.[1][3] The conformational stability imparted by the thiazoline ring, coupled with its ability to serve as a recognition site for proteins and nucleic acids, makes it a privileged scaffold in medicinal chemistry.[2] The incorporation of an allylthio group at the 2-position introduces an additional layer of functionality, leveraging the known biological effects of organosulfur compounds, such as those found in cruciferous vegetables, which are known to induce detoxification enzymes.[4] This guide focuses specifically on 2-(Allylthio)-2-thiazoline (CAS No. 3571-74-2), providing a detailed analysis of its chemical and structural properties as a foundation for its potential development as a therapeutic agent.
Chemical Structure and Physicochemical Properties
2-(Allylthio)-2-thiazoline, also known as S-Allyl-2-mercaptothiazoline or 4,5-dihydro-2-(2-propenylthio)thiazole, is a five-membered heterocyclic compound.[5][6] The core structure consists of a 4,5-dihydro-1,3-thiazole ring, which is characterized by a carbon-nitrogen double bond (imine) at the 2-position. This position is substituted with an allylthio (-S-CH₂-CH=CH₂) group.
dot```dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes N1 [label="N", pos="0,0.8!", fontcolor="#202124"]; C2 [label="C", pos="0.8,-0.2!", fontcolor="#202124"]; S3 [label="S", pos="0,-1.2!", fontcolor="#202124"]; C4 [label="C", pos="-1.3,-0.6!", fontcolor="#202124"]; C5 [label="C", pos="-1.3,0.6!", fontcolor="#202124"]; S_allyl [label="S", pos="2.1,0.3!", fontcolor="#202124"]; C_allyl1 [label="CH₂", pos="3.2,-0.4!", fontcolor="#202124"]; C_allyl2 [label="CH", pos="4.3,0.2!", fontcolor="#202124"]; C_allyl3 [label="CH₂", pos="5.4,-0.4!", fontcolor="#202124"];
// Bonds N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- S_allyl [label=""]; S_allyl -- C_allyl1 [label=""]; C_allyl1 -- C_allyl2 [label=""]; C_allyl2 -- C_allyl3 [label="=", penwidth=2];
// Hydrogen atoms on the ring for clarity (optional) H4_1 [label="H", pos="-1.8,-1.0!", fontcolor="#5F6368"]; H4_2 [label="H", pos="-1.0,-1.3!", fontcolor="#5F6368"]; H5_1 [label="H", pos="-1.8,1.0!", fontcolor="#5F6368"]; H5_2 [label="H", pos="-1.0,1.3!", fontcolor="#5F6368"]; C4 -- H4_1 [style=invis]; C4 -- H4_2 [style=invis]; C5 -- H5_1 [style=invis]; C5 -- H5_2 [style=invis]; }
Caption: Synthetic scheme for 2-(Allylthio)-2-thiazoline.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol is a representative methodology based on established synthesis principles for thiazolines.
[7][8]1. Reaction Setup: To a solution of allyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask, add 2-aminoethanethiol hydrochloride (cysteamine HCl, 1.1 eq). 2. Base Addition: Add a base, such as triethylamine or sodium methoxide (1.2 eq), to the mixture to neutralize the hydrochloride and facilitate the reaction. 3. Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux for a period of 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). 4. Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash with water and brine to remove salts and water-soluble impurities. 5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 2-(Allylthio)-2-thiazoline.
Chemical Reactivity and Stability
The reactivity of 2-(Allylthio)-2-thiazoline is governed by the functional groups present: the imine, the thioether, and the allyl double bond.
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Thiazoline Ring Stability: Studies on analogous 2-alkyl-2-thiazolines have shown that the ring is relatively stable in neutral and strongly acidic conditions but is susceptible to hydrolysis under moderately acidic conditions (pH ~3). I[9]n alkaline conditions, hydrolysis of the allyl isothiocyanate precursor can occur, suggesting that the final product should be maintained under neutral or mildly acidic conditions for optimal stability. *[10] Nucleophilic and Electrophilic Attack: The C2 carbon of the thiazoline ring is electrophilic and can be a target for strong nucleophiles. Conversely, the nitrogen and sulfur atoms possess lone pairs and can act as nucleophiles. The allyl group's double bond is susceptible to electrophilic addition reactions. The sulfur atom of the thioether can be oxidized to sulfoxide and sulfone derivatives, potentially modulating biological activity.
Potential Pharmacological Applications and Mechanism of Action
While specific biological data for 2-(Allylthio)-2-thiazoline is limited in publicly accessible literature, its therapeutic potential can be inferred from the extensive research on related compounds. The molecule combines two pharmacologically active scaffolds: the thiazoline ring and the allyl sulfide group.
Antimicrobial Activity
Thiazole and thiazoline derivatives are well-established antimicrobial agents. A[11][12] recent study demonstrated that simple, commercially available thiazoline derivatives exhibit significant activity against multidrug-resistant (MDR) Staphylococcus aureus. S[13][14]pecifically, 2-acetyl-2-thiazoline and 2-amino-2-thiazoline showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against MDR strains.
[13][14]| Compound | MIC against MDR S. aureus (µg/mL) | | :--- | :--- | | 2-Amino-2-thiazoline | 32 | | 2-Acetyl-2-thiazoline | 32 | | 2-Thiazoline-2-thiol | 64 | | 2-(Allylthio)-2-thiazoline | (Predicted to be in a similar range) | (Data from Khan et al., 2020)
[13][14]Given the structural similarities, it is highly probable that 2-(Allylthio)-2-thiazoline also possesses antibacterial activity. The mechanism may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial signaling pathways. The allyl sulfide moiety could further contribute to this activity, as organosulfur compounds from garlic are known for their broad-spectrum antimicrobial effects.
Anticancer and Cytotoxic Potential
The thiazole/thiazoline scaffold is a cornerstone of many modern anticancer agents. N[1][12]umerous derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines, including those of the colon, breast, and liver. T[1][11]he mechanisms of action are diverse and include the inhibition of key enzymes like topoisomerase II, disruption of tubulin polymerization, and the induction of apoptosis.
[11][12]For instance, certain thiazole derivatives have exhibited potent cytotoxicity with IC₅₀ values in the low micromolar range against cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). W[11]hile direct IC₅₀ values for 2-(Allylthio)-2-thiazoline are not available, its structural components suggest a plausible role as a cytotoxic agent. The allyl sulfide group is particularly relevant, as allyl isothiocyanate and other related compounds are known to induce apoptosis and inhibit cell division.
[1]dot
Caption: Plausible mechanisms of action for 2-(Allylthio)-2-thiazoline.
Conclusion and Future Directions
2-(Allylthio)-2-thiazoline is a compelling molecule for further investigation in drug discovery. Its synthesis is straightforward, and its structure combines two scaffolds with proven and versatile biological activity. The existing literature on related compounds strongly suggests that it holds potential as both an antimicrobial and an anticancer agent.
Future research should focus on several key areas:
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Definitive Biological Screening: A systematic evaluation of the antimicrobial spectrum and cytotoxic potency (MIC and IC₅₀ determination) of 2-(Allylthio)-2-thiazoline against a panel of pathogenic microbes and cancer cell lines is imperative.
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Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts its biological effects.
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Analogue Synthesis (SAR Studies): Synthesizing and testing derivatives to establish a structure-activity relationship (SAR), which could lead to the development of more potent and selective therapeutic agents.
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Stability and Formulation: Investigating the compound's stability under physiological conditions and developing suitable formulations for potential in vivo studies.
This technical guide provides the essential chemical foundation for researchers to embark on the exploration of 2-(Allylthio)-2-thiazoline, a promising candidate for the development of novel therapeutics.
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